molecular formula C19H17N3O B2969325 3-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-1H-indole CAS No. 1984073-23-5

3-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-1H-indole

Cat. No. B2969325
CAS RN: 1984073-23-5
M. Wt: 303.365
InChI Key: NIZBXUURANPKMT-UHFFFAOYSA-N
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Description

“3-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-1H-indole” is a chemical compound with the molecular formula C19H17N3O and a molecular weight of 303.35778 .

Scientific Research Applications

Monoamine Oxidase Inhibitors

Compounds with structural similarities to "3-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-1H-indole" have been synthesized and evaluated for their potential as inhibitors of human monoamine oxidase (MAO). For instance, 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole demonstrated notable inhibition of MAO-B, a target for therapeutic agents in neurodegenerative disorders like Parkinson’s disease (Efimova et al., 2023).

Antimicrobial Agents

Derivatives of indole, including those with oxadiazole groups, have shown significant biological activities, including antimicrobial properties. The synthesis of new 1-Phenyl, 3-Ethoxycarbonyl, 5-Hydroxy Indole Derivatives as potential antimicrobial agents highlights the broad spectrum of activity these compounds can exhibit (Kalshetty et al., 2012).

Molecular Wires and Optoelectronic Properties

The synthesis of pi-extended ethynyl- and butadiynyl-2,5-diphenyl-1,3,4-oxadiazole derivatives for use as molecular wires demonstrates the potential application of such compounds in electronic and optoelectronic devices. These compounds exhibit unique structural, redox, and optoelectronic properties, making them suitable for various technological applications (Wang et al., 2006).

Luminescence Sensing

Lanthanide metal-organic frameworks based on dimethylphenyl imidazole dicarboxylate, including elements such as Europium (Eu) and Terbium (Tb), have been developed for luminescence sensing of benzaldehyde derivatives. These frameworks exhibit selective sensitivity and are potential fluorescence sensors for chemicals (Shi et al., 2015).

Anticancer Activity

Novel 5-(indole-2-yl)-3-substituted 1,2,4-oxadiazoles have been synthesized and evaluated for their anticancer activities. These compounds were found to be more active than lead compounds in certain cancer cell lines, suggesting their potential as chemotherapeutic agents for cancer treatment (Wang et al., 2012).

properties

IUPAC Name

3-(3,4-dimethylphenyl)-5-(1-methylindol-3-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O/c1-12-8-9-14(10-13(12)2)18-20-19(23-21-18)16-11-22(3)17-7-5-4-6-15(16)17/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIZBXUURANPKMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NOC(=N2)C3=CN(C4=CC=CC=C43)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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